N-Ethyltridecan-1-amine

Description

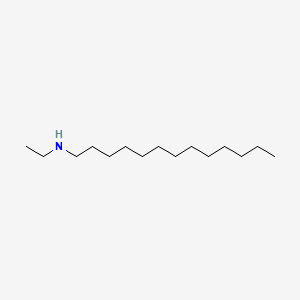

Structure

3D Structure

Properties

IUPAC Name |

N-ethyltridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHKGHJIWRUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600051 | |

| Record name | N-Ethyltridecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59570-06-8 | |

| Record name | N-Ethyltridecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyltridecan 1 Amine

Direct N-Alkylation Strategies for Secondary Amine Formation

Direct N-alkylation is a conventional approach for the synthesis of amines. This method involves the reaction of a primary amine with an alkylating agent. In the context of N-Ethyltridecan-1-amine synthesis, this would typically involve the reaction of tridecan-1-amine with an ethylating agent.

The reaction of a primary amine, such as tridecan-1-amine, with an alkyl halide, like ethyl bromide or ethyl iodide, is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion.

However, a significant challenge in this approach is the potential for over-alkylation. The product of the initial reaction, this compound, is itself a secondary amine and is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining tridecan-1-amine for the alkylating agent, leading to the formation of the tertiary amine, N,N-diethyltridecan-1-amine, and even the quaternary ammonium (B1175870) salt, N,N,N-triethyltridecan-1-ammonium halide. This lack of selectivity can result in a mixture of products, reducing the yield of the desired secondary amine.

Table 1: Reactants in Nucleophilic Substitution for this compound Synthesis This table is interactive. You can sort and filter the data.

| Reactant Name | Role | Chemical Formula |

|---|---|---|

| Tridecan-1-amine | Primary Amine | C₁₃H₂₉N |

| Ethyl Bromide | Alkylating Agent | C₂H₅Br |

| Ethyl Iodide | Alkylating Agent | C₂H₅I |

To favor the formation of the secondary amine and minimize over-alkylation, several strategies can be employed. One common approach is to use a large excess of the primary amine relative to the alkylating agent. This stoichiometric imbalance increases the probability that the alkylating agent will react with the more abundant primary amine rather than the secondary amine product. However, this method can be inefficient in terms of atom economy and requires the separation of the desired product from a large amount of unreacted starting material.

Alternative methods to enhance mono-N-alkylation selectivity include the use of specific bases and solvent systems. For instance, employing a hindered, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation reaction. The choice of solvent can also influence the reaction outcome by affecting the solubility and reactivity of the species involved. Anhydrous solvents are often preferred to prevent side reactions involving water.

More advanced and efficient methods for the selective N-alkylation of amines involve the use of catalysts. These catalytic approaches often utilize transition metals to facilitate the reaction under milder conditions and with greater selectivity. For the synthesis of long-chain amines like this compound, catalytic methods can offer significant advantages over traditional stoichiometric approaches.

One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst, often based on iridium or ruthenium, temporarily removes hydrogen from an alcohol (e.g., ethanol) to form an aldehyde in situ. The primary amine (tridecan-1-amine) then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the secondary amine. This method is highly atom-economical as it uses alcohols as alkylating agents and generates water as the only byproduct.

Table 2: Comparison of Catalytic Systems for N-Alkylation This table is interactive. You can sort and filter the data.

| Catalyst Type | Typical Metals | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Iridium, Ruthenium | High activity and selectivity | Difficult to separate from product |

| Heterogeneous | Supported metals (e.g., Pd/C) | Easy separation and recycling | May require harsher conditions |

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of this compound, reductive amination would involve the reaction of tridecanal (B79276) with ethylamine (B1201723). In the first step, the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of tridecanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

The subsequent reduction of the imine intermediate yields the desired secondary amine, this compound. A variety of reducing agents can be employed for this step, ranging from simple metal hydrides to catalytic hydrogenation. The choice of reducing agent is crucial as it must be capable of reducing the imine without affecting the carbonyl group of the starting aldehyde.

Table 3: Key Intermediates in Reductive Amination This table is interactive. You can sort and filter the data.

| Intermediate | Formed From | Subsequent Reaction |

|---|---|---|

| Hemiaminal | Tridecanal and Ethylamine | Dehydration |

| Imine | Dehydration of Hemiaminal | Reduction |

Catalytic hydrogenation is a highly effective and environmentally friendly method for the reduction of the imine intermediate in reductive amination. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen double bond of the imine, leading to the formation of the secondary amine. Catalytic hydrogenation is often preferred due to its high efficiency, clean reaction profile, and the fact that the only byproduct is typically the solvent used. The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve high yields and purity of the final product.

Reduction of Nitrogen-Containing Precursors

The reduction of various nitrogen-containing functional groups is a fundamental and widely utilized strategy for the synthesis of amines. The choice of precursor and reducing agent is critical and depends on factors such as functional group tolerance, desired selectivity, and reaction conditions.

The reduction of nitriles offers a powerful method for preparing primary amines, which can then be alkylated to yield secondary amines like this compound. This pathway extends the carbon chain by one atom. A plausible route to the target compound would involve the reduction of tridecanenitrile (B1583151) to tridecan-1-amine, followed by N-ethylation.

Catalytic hydrogenation is a common and industrially preferred method for nitrile reduction, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under hydrogen pressure. commonorganicchemistry.comstudymind.co.uk High temperatures and pressures are often required for this transformation. studymind.co.uk Alternatively, chemical reducing agents such as Lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether can achieve this reduction effectively, followed by an acidic workup. studymind.co.ukchemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), also serve as effective reagents for this conversion. commonorganicchemistry.com

A significant challenge in catalytic hydrogenation is the potential for the primary amine product to react with intermediate imines, leading to the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com To suppress this side reaction and improve the selectivity for the primary amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Table 1: Representative Conditions for Nitrile Reduction

| Precursor | Reducing System | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Tridecanenitrile | H₂ / Raney Ni | Ethanol / NH₃ | High T & P | Tridecan-1-amine | commonorganicchemistry.com |

| Tridecanenitrile | LiAlH₄ | Dry Ether | Reflux, then H₃O⁺ workup | Tridecan-1-amine | chemguide.co.uk |

Following the synthesis of tridecan-1-amine, N-ethylation can be achieved through methods like reductive amination with acetaldehyde (B116499) or direct alkylation with an ethyl halide.

Reduction of Amides: The direct reduction of an appropriately substituted amide is a highly effective method for synthesizing amines without altering the carbon skeleton. pressbooks.pub To produce this compound, the precursor would be N-ethyltridecanamide. The most common and potent reagent for this transformation is Lithium aluminum hydride (LiAlH₄). pressbooks.pubmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon, ultimately reducing the carbonyl group to a methylene (B1212753) group (-CH₂-). masterorganicchemistry.com

The reduction of amides is generally more challenging than that of esters due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com Consequently, strong reducing agents like LiAlH₄ are typically required. The reaction is versatile and applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com Other catalytic systems, often involving hydrosilanes in combination with transition-metal catalysts, have also been developed for amide reduction. organic-chemistry.org

Table 2: Conditions for the Reduction of N-ethyltridecanamide

| Precursor | Reducing Agent | Solvent | Workup | Product | Ref. |

|---|

Reduction of Nitro Compounds: The reduction of nitro compounds is a primary route for the synthesis of arylamines but can also be applied to aliphatic amines. pressbooks.pubunacademy.com For the synthesis of this compound, a potential, albeit less direct, pathway would involve the reduction of 1-nitrotridecane to tridecan-1-amine, followed by ethylation.

The reduction of a nitro group to an amine can be accomplished through various methods. unacademy.com Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common approach. unacademy.com Chemical reduction using active metals such as iron, tin, or zinc in an acidic medium (e.g., concentrated HCl) is also a widely used and effective method. unacademy.com Tin(II) chloride (SnCl₂) is noted for its mildness and can be used when other reducible functional groups are present in the molecule. pressbooks.pub

The synthesis of primary amines via the reduction of alkyl azides is an excellent alternative to direct alkylation of ammonia, as it avoids the issue of overalkylation. pressbooks.publibretexts.org The process involves two main steps: first, the formation of an alkyl azide (B81097) through a nucleophilic substitution (Sₙ2) reaction between an alkyl halide (e.g., 1-bromotridecane) and an azide salt (like sodium azide). The resulting alkyl azide is not nucleophilic, preventing further reaction. pressbooks.pub

The second step is the reduction of the azide to the primary amine. This can be achieved using LiAlH₄ or through catalytic hydrogenation. pressbooks.pub A milder alternative to these methods is the Staudinger reaction, which uses a phosphine (B1218219), such as triphenylphosphine, to reduce the azide. The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. This method is particularly useful when other reducible functional groups are present that might not be compatible with harsher reducing agents. organic-chemistry.org Once tridecan-1-amine is synthesized, it can be converted to this compound via ethylation.

Table 3: Synthesis of Primary Amine via Alkyl Azide Reduction

| Step | Starting Material | Reagents | Intermediate/Product | Ref. |

|---|---|---|---|---|

| 1. Azide Formation | 1-Bromotridecane | NaN₃ | 1-Azidotridecane | pressbooks.pub |

| 2. Reduction | 1-Azidotridecane | LiAlH₄, then H₂O | Tridecan-1-amine | pressbooks.pub |

Advanced and Mechanistic Synthetic Pathways

The following methods are classic name reactions in organic chemistry primarily used for the synthesis of primary amines from carboxylic acid derivatives. They involve intriguing molecular rearrangements and are valuable tools in multi-step synthesis.

Curtius Rearrangement: The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org This reaction is highly versatile as the acyl azide can be prepared from a carboxylic acid, and the resulting isocyanate can be trapped with various nucleophiles. nih.govnih.gov Hydrolysis of the isocyanate with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine with one less carbon atom than the starting carboxylic acid. organic-chemistry.org

For a synthesis targeting a tridecyl chain, one would start with tetradecanoic acid. The reaction proceeds with complete retention of the stereochemistry of the migrating alkyl group. wikipedia.orgnih.gov The mild conditions and tolerance for a wide range of functional groups make the Curtius rearrangement a powerful synthetic tool. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.comlibretexts.org The reaction is carried out by treating the primary amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. chemistrylearner.comvedantu.com The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com Similar to the Curtius rearrangement, the isocyanate is then hydrolyzed in the aqueous medium to a carbamic acid, which decarboxylates to give the primary amine. wikipedia.orgchemistrysteps.com

To synthesize dodecylamine (B51217) (a precursor to N-ethyldodecylamine, not the target compound) via this route, one would start with tridecanamide. The key advantage of this method is the degradation of the carbon chain, which can be synthetically useful. chemistrysteps.com

Table 4: Comparison of Curtius and Hofmann Rearrangements

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

|---|---|---|

| Starting Material | Carboxylic Acid (via Acyl Azide) | Primary Amide |

| Key Intermediate | Acyl Azide, Isocyanate | N-Bromoamide, Isocyanate |

| Product | Primary Amine (one carbon shorter) | Primary Amine (one carbon shorter) |

| Byproducts | N₂, CO₂ | NaBr, Na₂CO₃, H₂O |

| Typical Reagents | NaN₃, Heat; then H₂O | Br₂, NaOH, H₂O |

| Ref. | organic-chemistry.orgwikipedia.org | wikipedia.orgchemistrysteps.com |

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation problems associated with using ammonia as a nucleophile. libretexts.orgwikipedia.orgchemistrysteps.com The reaction utilizes potassium phthalimide (B116566) as a protected source of ammonia. masterorganicchemistry.com

The synthesis proceeds in two main steps. First, the phthalimide anion, a potent nucleophile, displaces a halide from a primary alkyl halide (e.g., 1-bromotridecane) in an Sₙ2 reaction to form an N-alkylphthalimide. chemistrysteps.com Because the nitrogen in the N-alkylphthalimide is non-nucleophilic due to the two adjacent electron-withdrawing carbonyl groups, further alkylation is prevented. masterorganicchemistry.com

In the second step, the N-alkylphthalimide is cleaved to release the primary amine. libretexts.org This is traditionally done by acidic or basic hydrolysis, though these methods can require harsh conditions. thermofisher.com A milder and more common method, known as the Ing-Manske procedure, involves cleavage with hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol. wikipedia.orgthermofisher.com This yields the desired primary amine (tridecan-1-amine) and a stable phthalhydrazide (B32825) byproduct. wikipedia.org The resulting tridecan-1-amine can then be ethylated to produce this compound.

Hydroaminoalkylation and C-H Activation in Amine Synthesis

Hydroaminoalkylation and C-H activation represent powerful and atom-economic strategies for synthesizing amines by forming new carbon-carbon and carbon-nitrogen bonds. nih.gov

Hydroaminoalkylation is a catalytic reaction that involves the addition of an amine to an alkene or alkyne. This C-H functionalization process allows for the direct alkylation of amines using unsaturated hydrocarbons, presenting a highly efficient route for amine synthesis. nih.gov The reaction can be mediated by various catalysts, including early and late transition metals, as well as photoredox catalysts, each operating through distinct mechanistic pathways. nih.gov This versatility allows for the synthesis of a broad range of substituted amines and N-heterocycles from simple primary, secondary, or tertiary amines and various alkenes. nih.gov For a target molecule like this compound, this could hypothetically involve the reaction of ethylamine with 1-tridecene.

Key features of hydroaminoalkylation reactions are summarized in the table below.

| Feature | Description | Relevance to this compound Synthesis |

| Reaction Type | Catalytic addition of an amine's N-H or C-H bond across a C-C double or triple bond. nih.govnih.gov | A direct, atom-economic route could be envisioned by reacting ethylamine with 1-tridecene. |

| Catalysts | Early transition metals, late transition metals, and photoredox catalysts. nih.gov | The choice of catalyst can influence regioselectivity and functional group tolerance. |

| Substrates | Primary, secondary, and tertiary amines; activated and unactivated alkenes/alkynes. nih.gov | The long aliphatic chain of tridecene would be considered an unactivated alkene. |

| Advantages | High atom economy, potential for regio-, diastereo-, and enantioselectivity. nih.gov | Offers an efficient synthesis pathway that minimizes waste. |

C-H Activation is a broader synthetic strategy that involves the direct functionalization of an otherwise inert carbon-hydrogen bond. nih.gov In the context of amine synthesis, this approach circumvents the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. nih.govrsc.org Transition metal catalysts, often palladium, are used to cleave a C-H bond and form a metal-carbon bond, which can then react with various coupling partners. nih.gov

Achieving site-selectivity is a significant challenge in C-H functionalization due to the presence of multiple C-H bonds in a molecule. nih.gov One common strategy is the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond. rsc.orgnih.gov For aliphatic amines, the amine functional group itself can serve as a directing group, facilitating the activation of C-H bonds at positions distal to the nitrogen atom. rsc.org This has enabled challenging transformations, such as the functionalization of γ-C(sp³)–H and δ-C(sp³)–H bonds in long-chain amines. rsc.orgdicp.ac.cn

| Aspect | Details | Potential Application for this compound |

| Core Principle | Direct conversion of a C-H bond to a C-C or C-X bond, catalyzed by a transition metal. nih.govrsc.org | Could be used to introduce the ethyl group onto a tridecylamine (B1585788) backbone or build the tridecyl chain on an ethylamine derivative. |

| Selectivity Control | Often achieved using directing groups that coordinate to the metal catalyst. rsc.orgnih.gov | The amine nitrogen could direct the functionalization to a specific position on the alkyl chain. |

| Catalyst Systems | Commonly involves palladium, ruthenium, and other transition metals. nih.govacs.org | Catalyst and ligand choice are crucial for overcoming the inertness of aliphatic C-H bonds. |

| Scope | Enables functionalization of distal C(sp³) positions, which is difficult with traditional methods. rsc.org | Provides a tool for modifying the long alkyl chain of this compound post-synthesis. |

Photochemical Methods for Aliphatic Amine Synthesis

Photochemical methods utilize light energy to promote chemical reactions, often enabling unique transformations that are not accessible through thermal methods. In amine synthesis, photochemistry offers mild reaction conditions and novel pathways for bond formation. northwestern.eduresearchgate.net

One notable photochemical approach is the deoxygenative alkylation of secondary amides. researchgate.net This method involves the conversion of an amide to an imine intermediate, which then undergoes a photochemical radical alkylation step to yield a substituted amine. researchgate.net This strategy is particularly useful for creating α-branched secondary amines. researchgate.net For the synthesis of this compound, a potential pathway could involve the photochemical alkylation of an appropriate imine precursor.

Another area of photochemical amine synthesis involves photoredox catalysis. This technique uses a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, generating radical intermediates. acs.org These radicals can then participate in various bond-forming reactions. For instance, photoredox-catalyzed reactions have been developed for the α-C(sp³)–H alkylation of primary amine derivatives, demonstrating a method for C-H functionalization under photochemical conditions. acs.org

The table below outlines key aspects of photochemical synthesis relevant to aliphatic amines.

| Method | Description | Applicability to this compound |

| Deoxygenative Alkylation of Amides | A two-step process involving amide reduction to an imine followed by photochemical radical alkylation. researchgate.net | A potential route could start from N-tridecanoylethylamine. |

| Photoredox Catalysis | Uses a photocatalyst and light to generate radical intermediates for C-C or C-N bond formation. acs.org | Could enable C-H functionalization of either the ethyl or tridecyl group under mild conditions. |

| Arene-Amine Photochemistry | Involves reactions between photoexcited arenes and aliphatic amines, leading to radical formation via electron or hydrogen transfer. northwestern.eduacs.org | Provides fundamental insights into the photochemical behavior of aliphatic amines. |

| Advantages | Often proceeds under mild, room-temperature conditions; allows for novel reactivity patterns. researchgate.netorganic-chemistry.org | Avoids harsh reagents and high temperatures that might be incompatible with other functional groups. |

Spectroscopic and Analytical Characterization of N Ethyltridecan 1 Amine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific vibrational modes corresponding to different functional groups and structural motifs can be identified.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In N-Ethyltridecan-1-amine, the key absorptions are associated with the N-H, C-H, and C-N bonds.

As a secondary amine, this compound is expected to show a single, weak to medium intensity N-H stretching vibration in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-H stretching vibrations from the ethyl and tridecyl groups will be prominent in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the CH₂ and CH₃ groups will give rise to multiple strong absorptions. The C-N stretching vibration for aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com Additionally, an N-H bending (wagging) vibration may be observed as a broad band between 665 and 910 cm⁻¹. orgchemboulder.com

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (CH₃, asymmetric) | ~2960 | Strong |

| C-H Stretch (CH₂, asymmetric) | ~2925 | Strong |

| C-H Stretch (CH₃, symmetric) | ~2870 | Medium |

| C-H Stretch (CH₂, symmetric) | ~2855 | Medium |

| C-H Bend (CH₂, scissoring) | ~1465 | Medium |

| C-H Bend (CH₃, umbrella) | ~1375 | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| N-H Wag | 665 - 910 | Broad, Weak |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The long carbon chain of the tridecyl group in this compound is expected to produce characteristic Raman signals.

The C-H stretching vibrations will also be strong in the Raman spectrum, appearing in the 2800-3000 cm⁻¹ region. The C-C stretching vibrations of the long alkyl backbone will give rise to a series of bands in the 800-1200 cm⁻¹ region, which can be complex but are characteristic of the all-trans conformation of the alkyl chain. The C-N stretching vibration is also observable in the Raman spectrum, typically in the 1000-1200 cm⁻¹ range. While the N-H stretching vibration is present, it is generally weaker in Raman than in FTIR. Raman spectroscopy is a valuable tool for studying the conformational order of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum will show distinct signals for the protons of the ethyl group and the tridecyl chain, with chemical shifts influenced by the neighboring nitrogen atom.

The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and will appear downfield. Therefore, the quartet corresponding to the -N-CH₂ -CH₃ protons is expected around 2.5-2.7 ppm. The triplet for the -N-CH₂-CH₃ protons will be further upfield, typically around 1.1 ppm. The triplet for the protons on the α-carbon of the tridecyl chain (-N-CH₂ -(CH₂)₁₁-CH₃) is also expected in the 2.5-2.7 ppm region. The large signal from the repeating methylene (B1212753) units (-(CH₂)₁₁-) of the tridecyl chain will appear as a broad multiplet around 1.2-1.4 ppm. The terminal methyl group of the tridecyl chain will present as a triplet around 0.9 ppm. The N-H proton will likely appear as a broad singlet, and its chemical shift can vary over a wide range (typically 0.5-5.0 ppm) depending on concentration and solvent. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N-H | 0.5 - 5.0 | broad singlet | 1H |

| -N-CH₂ -CH₃ | 2.5 - 2.7 | quartet | 2H |

| -N-CH₂-CH₃ | ~1.1 | triplet | 3H |

| -N-CH₂ -(CH₂)₁₁-CH₃ | 2.5 - 2.7 | triplet | 2H |

| -N-CH₂-CH₂ -(CH₂)₁₀-CH₃ | ~1.5 | multiplet | 2H |

| -N-(CH₂)₂-(CH₂)₁₀ -CH₃ | 1.2 - 1.4 | multiplet | 20H |

| -N-(CH₂)₁₂-CH₃ | ~0.9 | triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

The carbons directly attached to the nitrogen atom (α-carbons) are deshielded and will have the highest chemical shifts among the aliphatic carbons. The α-carbon of the ethyl group (-N-C H₂-CH₃) and the α-carbon of the tridecyl group (-N-C H₂-(CH₂)₁₁-CH₃) are expected to resonate in the 40-50 ppm range. The β-carbons (carbons once removed from the nitrogen) will appear further upfield. The bulk of the methylene carbons in the tridecyl chain will produce a series of closely spaced signals in the 22-32 ppm region. The terminal methyl carbon of the tridecyl chain will be the most shielded, appearing around 14 ppm, while the methyl carbon of the ethyl group will be in a similar region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -N-C H₂-CH₃ | 40 - 50 |

| -N-CH₂-C H₃ | 14 - 16 |

| -N-C H₂-(CH₂)₁₁-CH₃ | 45 - 55 |

| -N-CH₂-C H₂-(CH₂)₁₀-CH₃ | 30 - 35 |

| -N-(CH₂)₂-(C H₂)₁₀-CH₃ | 22 - 32 |

| -N-(CH₂)₁₁-C H₂-CH₃ | ~22.7 |

| -N-(CH₂)₁₂-C H₃ | ~14.1 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the chemical environment of the nitrogen atom. Although ¹⁵N has a low natural abundance, this technique can provide valuable information.

For secondary aliphatic amines, the ¹⁵N chemical shifts typically fall within the range of 0 to 90 ppm relative to nitromethane. science-and-fun.de The specific chemical shift of the nitrogen in this compound will be influenced by the electron-donating effects of the two alkyl groups. The long tridecyl chain is not expected to significantly alter the chemical shift compared to other secondary dialkylamines.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this secondary amine (C₁₅H₃₃N) is 227 g/mol . In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M⁺), which then fragments in predictable ways based on its structure.

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comyoutube.comyoutube.com This process leads to the formation of a stable, nitrogen-containing resonance-stabilized cation (an iminium ion). For this compound, there are two alpha-carbons, one on the ethyl group and one on the tridecyl group, leading to two potential primary fragmentation pathways.

The most characteristic fragmentation involves the loss of the largest possible alkyl radical at the alpha-position, as this results in the most stable iminium ion. In the case of this compound, this involves the cleavage of the bond between the first and second carbon of the tridecyl chain, leading to the loss of a dodecyl radical (•C₁₂H₂₅). This fragmentation pathway typically produces the base peak in the mass spectrum.

A summary of the expected key fragments for this compound in an EI-mass spectrum is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Ion Structure | Description of Fragment |

|---|---|---|

| 227 | [CH₃(CH₂)₁₂NHCH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 212 | [CH₃(CH₂)₁₂NH=CH₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound from reaction mixtures or commercial samples. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, though each requires specific considerations for analyzing long-chain aliphatic amines.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. However, the direct analysis of primary and secondary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with the stationary phase. researchgate.net To overcome these issues, derivatization is a common strategy. researchgate.net Acylation, for example with trifluoroacetic anhydride (B1165640), converts the amine into a less polar and more volatile amide, resulting in improved chromatographic performance. researchgate.net The use of specialized columns, such as those with an ionic liquid-based stationary phase, can also provide excellent separation for fatty amines. researchgate.net

Table 2: Illustrative Gas Chromatography (GC) Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5MS or ionic liquid-based) researchgate.netnist.gov |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Preparation | Derivatization with trifluoroacetic anhydride may be required researchgate.net |

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound. helsinki.fi Since simple aliphatic amines lack a strong chromophore, UV detection is often not feasible without derivatization. mdpi.com Reversed-phase HPLC is the most common mode used. agriculturejournals.cz Derivatization with reagents such as dansyl chloride or o-phthaldialdehyde (OPA) introduces a fluorescent or UV-active tag, enabling highly sensitive detection. helsinki.fiagriculturejournals.cz The choice of column (e.g., C8 or C18) and mobile phase composition is critical for achieving optimal separation. d-nb.info

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) d-nb.info |

| Mobile Phase | Gradient elution with Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence Detector (with pre-column derivatization using OPA) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Advanced Light Scattering Techniques for Aggregation Behavior

As an amphiphilic molecule with a long hydrophobic tridecyl chain and a polar amine headgroup, this compound is expected to exhibit self-assembly and aggregation in aqueous solutions, forming structures such as micelles or vesicles. Advanced light scattering techniques, particularly Dynamic Light Scattering (DLS), are powerful non-invasive methods for characterizing this aggregation behavior. nih.govbiocompare.com

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. mdpi.com Analysis of these fluctuations allows for the determination of the particle's hydrodynamic radius (Rₕ), providing direct insight into the size of the aggregates formed by this compound.

By performing DLS measurements across a range of concentrations, one can identify the critical micelle concentration (CMC), the point at which aggregate formation begins. Below the CMC, the compound exists primarily as monomers, while above the CMC, aggregates of a characteristic size will be detected. diva-portal.org This information is crucial for understanding the surfactant properties of the compound.

Table 4: Hypothetical Dynamic Light Scattering (DLS) Data for this compound Aggregation Study

| Concentration (mM) | Mean Hydrodynamic Radius (Rₕ, nm) | Polydispersity Index (PDI) |

|---|---|---|

| 0.01 | No reliable data (monomers) | - |

| 0.05 | No reliable data (monomers) | - |

| 0.10 | 3.5 | 0.21 |

| 0.50 | 3.6 | 0.20 |

| 1.00 | 3.8 | 0.19 |

Note: This data is illustrative. The onset of a consistent particle size (around 0.10 mM in this example) would indicate the approximate critical micelle concentration.

Reactivity and Reaction Mechanisms of N Ethyltridecan 1 Amine

Nucleophilic Properties and Basicity

The chemical behavior of N-Ethyltridecan-1-amine is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. This electron pair allows the molecule to function as both a nucleophile, attacking electron-deficient centers, and a Brønsted-Lowry base, accepting a proton.

Comparative Study of Nucleophilicity in Secondary Amines

Nucleophilicity refers to the ability of an atom to donate its electron pair to an electron-deficient atom other than hydrogen. masterorganicchemistry.com For amines, the general trend is that nucleophilicity increases with basicity. masterorganicchemistry.com However, this correlation is not perfect and can be significantly influenced by steric hindrance. acs.orgfiveable.me

Generally, in protic solvents like water, the order of nucleophilicity follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com Tertiary amines can be less nucleophilic than secondary amines due to significant steric hindrance from the three alkyl groups, which impedes their ability to attack an electrophile. masterorganicchemistry.comfiveable.me

Primary Amines (RNH₂): These are good nucleophiles with minimal steric hindrance. fiveable.me

Secondary Amines (R₂NH): Such as this compound, these are typically the most nucleophilic among amines. nih.gov The presence of two electron-donating alkyl groups increases the electron density on the nitrogen atom compared to primary amines, enhancing its nucleophilic character. quora.com While there is more steric hindrance than in primary amines, it is often not enough to significantly reduce reactivity, especially with unhindered electrophiles. fiveable.me

Tertiary Amines (R₃N): Despite having three electron-donating groups, their nucleophilicity is often diminished by substantial steric hindrance, which can prevent the nitrogen's lone pair from reaching the electrophilic center. masterorganicchemistry.comfiveable.me

Studies investigating the kinetics of reactions between amines and electrophiles have allowed for the derivation of quantitative nucleophilicity parameters. acs.orgnih.gov These studies confirm that secondary alkyl amines are considerably more nucleophilic than expected based on their pKₐH values alone. acs.orgnih.govresearchgate.net The combination of an ethyl and a long tridecyl group in this compound provides a balance of electronic enhancement and steric bulk that places its nucleophilicity firmly within the characteristic range of a potent secondary amine.

| Amine Class | General Structure | Relative Nucleophilicity | Key Factors |

|---|---|---|---|

| Primary Amine | R-NH₂ | Good | Less steric hindrance. fiveable.me |

| Secondary Amine | R₂-NH | Excellent | Increased electron density from two alkyl groups; moderate steric hindrance. masterorganicchemistry.comquora.com |

| Tertiary Amine | R₃-N | Fair to Poor | Significant steric hindrance often outweighs electronic effects. fiveable.me |

Factors Influencing Basicity of Long-Chain Secondary Amines

Basicity is the ability of an amine to accept a proton (H⁺). The basicity of an amine in solution is determined by a combination of electronic effects, solvation effects, and steric factors. quora.comshaalaa.com

Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. libretexts.org This increased electron density on the nitrogen makes the lone pair more available to accept a proton, thus increasing basicity. shaalaa.comlibretexts.org this compound has two such groups (ethyl and tridecyl), making it more basic than ammonia and primary amines due to this enhanced inductive effect. quora.com

Solvation Effect: In an aqueous solution, the conjugate acid formed after protonation (R₂NH₂⁺) is stabilized by hydrogen bonding with water molecules. shaalaa.com The conjugate acid of a secondary amine has two hydrogen atoms available for this stabilizing interaction. This is less than the three hydrogens on a protonated primary amine (RNH₃⁺) but more than the single hydrogen on a protonated tertiary amine (R₃NH⁺). shaalaa.com

Steric Hindrance: The bulky alkyl groups surrounding the nitrogen can hinder the approach of a proton, which can decrease basicity. youtube.com However, this effect is generally less significant for basicity (reaction with a small proton) than for nucleophilicity (reaction with a larger electrophile). masterorganicchemistry.com

For most simple alkyl amines in aqueous solution, the interplay of these factors results in secondary amines being the strongest bases, followed by primary and then tertiary amines. shaalaa.com The long tridecyl chain in this compound contributes a significant positive inductive effect. While it also increases steric bulk, the stabilization of its conjugate acid via solvation of two N-H protons leads to a high basicity, characteristic of secondary amines. quora.comshaalaa.com

| Factor | Effect on this compound | Influence on Basicity |

|---|---|---|

| Inductive Effect | Two electron-donating alkyl groups (ethyl and tridecyl) increase electron density on the nitrogen atom. libretexts.org | Increases Basicity. shaalaa.com |

| Solvation | The conjugate acid (R₂NH₂⁺) is stabilized by hydrogen bonding with solvent molecules (e.g., water). shaalaa.com | Increases Basicity (less stabilization than primary, more than tertiary). shaalaa.com |

| Steric Hindrance | The bulky alkyl groups can slightly impede the approach of a proton to the nitrogen's lone pair. youtube.com | Slightly Decreases Basicity. |

Protonation Equilibria and Salt Formation

As a base, this compound reacts with acids in a reversible equilibrium to form an ammonium (B1175870) salt. pressbooks.pub The lone pair of electrons on the nitrogen atom attacks a proton from an acid, such as hydrochloric acid (HCl), to form a new N-H covalent bond. spectroscopyonline.com This results in the formation of a positively charged N-ethyl-N-tridecylammonium cation and the corresponding anion from the acid. pressbooks.pubspectroscopyonline.com

The general equilibrium can be represented as: CH₃(CH₂)₁₂NH(CH₂CH₃) + H-A ⇌ [CH₃(CH₂)₁₂NH₂(CH₂CH₃)]⁺ + A⁻

This reaction is an acid-base equilibrium, and the position of the equilibrium depends on the strength of the acid and the base. oup.com With strong acids, the equilibrium lies far to the right, and the amine is almost completely protonated. spectroscopyonline.com The resulting amine salts are ionic compounds and exhibit significantly different physical properties from the parent amine, such as higher melting points and greater solubility in water. pressbooks.pub This property is often exploited in pharmaceutical chemistry to improve the water solubility of drug molecules containing amine groups. pressbooks.pub

Reactions with Electrophilic Reagents

The nucleophilic nature of the nitrogen lone pair in this compound drives its reactions with a wide variety of electrophilic compounds. wikipedia.orgmsu.edu

Amine-Reactive Crosslinker Chemistries

Amine-reactive crosslinkers are molecules with two or more reactive groups that can form covalent bonds with amine groups, often to link proteins or other biomolecules. creative-proteomics.com The nucleophilic nitrogen of this compound can react with various electrophilic functional groups present in these crosslinkers.

A common class of amine-reactive crosslinkers is N-hydroxysuccinimide (NHS) esters. thermofisher.comaxispharm.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group. creative-proteomics.com

Although primary amines are the most common targets for NHS esters in biological applications, secondary amines like this compound also react, albeit sometimes at a slower rate due to increased steric hindrance. thermofisher.com Other electrophilic groups used in crosslinkers that react with amines include isocyanates (forming urea (B33335) linkages) and aldehydes (forming Schiff bases, which can be reduced to stable secondary amines). creative-proteomics.com

Reactions with Nitrous Acid

The reaction with nitrous acid (HNO₂) is a classic chemical test used to distinguish between primary, secondary, and tertiary amines, as each class yields a different type of product. chemistrysteps.commsu.edu Nitrous acid is unstable and is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. chemistrysteps.com

Secondary amines, including this compound, react with nitrous acid to form N-nitrosamines. khanacademy.orgvedantu.com The reaction mechanism involves the electrophilic nitrosonium ion (NO⁺), which is formed from nitrous acid under acidic conditions. msu.edu The nucleophilic nitrogen of the secondary amine attacks the nitrosonium ion. Subsequent deprotonation of the nitrogen atom yields the final N-nitrosamine product. chemistrysteps.com

The resulting N-nitroso-N-ethyltridecan-1-amine is a member of the N-nitrosamine class of compounds, which are often characterized as yellow oils. vedantu.comdoubtnut.com Unlike the reaction with primary amines, this reaction does not produce nitrogen gas. khanacademy.org

Oxidation Pathways of Secondary Amines

The oxidation of secondary amines, such as this compound, is a fundamental transformation that can lead to a variety of products, primarily imines and nitrones. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. These transformations are synthetically valuable, converting a relatively simple amine into more complex and reactive functional groups.

Research into the oxidation of secondary amines has identified several reliable pathways. Common oxidants include peroxides (like hydrogen peroxide), peroxy acids, and metal-based catalysts. For instance, tungstate-catalyzed oxidation is a known method for converting secondary amines into nitrones. Similarly, reagents like iodosobenzene, sometimes in conjunction with manganese or iron porphyrin catalysts, have been effectively used to oxidize secondary amines to imines. Another efficient, metal-free protocol utilizes Oxone in a biphasic system to directly oxidize secondary amines to nitrones.

The general mechanism for the oxidation of a secondary amine like this compound involves the initial formation of a hydroxylamine (B1172632) intermediate. This intermediate can then undergo further oxidation. Dehydration of the hydroxylamine leads to the formation of an iminium ion, which deprotonates to yield the corresponding imine. Alternatively, further oxidation of the hydroxylamine at the nitrogen atom yields a nitrone. The choice of oxidant and reaction conditions dictates which pathway is favored.

Table 1: Selected Methods for the Oxidation of Secondary Amines

| Oxidant/Catalyst System | Primary Product | General Remarks |

|---|---|---|

| Iodosobenzene | Imine | Can be used alone or with Mn/Fe porphyrin catalysts to improve yield. |

| Oxone (in biphasic medium) | Nitrone | An efficient and metal-free method tolerant of various functional groups. |

| Tungstate Catalysts (e.g., Na₂WO₄ with H₂O₂) | Nitrone | A well-established method for nitrone synthesis from secondary amines. |

| 1,10-phenanthroline-5,6-dione/ZnI₂ (with O₂) | Imine | A bioinspired quinone catalyst system for aerobic oxidation. |

Mechanistic Investigations of Amine-Mediated Chemical Transformations

Secondary amines, including long-chain aliphatic amines like this compound, are powerful organocatalysts for a variety of chemical transformations. Their catalytic activity stems from their ability to react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates. This mode of activation is central to many important carbon-carbon bond-forming reactions.

The catalytic cycle begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion. A subsequent deprotonation at the α-carbon yields the key enamine intermediate. This enamine is significantly more nucleophilic at its α-carbon than the corresponding enol or enolate of the parent carbonyl compound, enabling it to react with a range of electrophiles.

Table 2: Key Mechanistic Aspects of Secondary Amine Catalysis

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Key Intermediate | Enamine, formed from the reaction of the amine with a carbonyl compound. | Forms a nucleophilic enamine that can participate in C-C bond formation. |

| Catalytic Cycle | 1. Enamine formation. 2. Reaction with an electrophile. 3. Hydrolysis to release the product and regenerate the amine. | The long alkyl chain may influence solubility and phase behavior in the reaction medium. |

| Common Transformations | Aldol additions, Michael (conjugate) additions, α-alkylation of carbonyls. | Can potentially catalyze these reactions, with the steric bulk influencing selectivity. |

| Rate-Determining Step | Often the C-C bond-forming step between the enamine and the electrophile. | The nucleophilicity of the enamine derived from this compound would be a key factor. |

Computational Chemistry and Theoretical Modeling of N Ethyltridecan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of N-Ethyltridecan-1-amine. These calculations, often performed using Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a higher propensity to undergo chemical reactions. mdpi.comnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap (ΔE) | 9.70 |

These values would be calculated using a specified level of theory and basis set, for instance, B3LYP/6-31G*. The relatively large hypothetical energy gap would suggest that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group, owing to the lone pair of electrons. This would indicate that the nitrogen atom is the primary site for electrophilic attack. The long alkyl chain would exhibit a relatively neutral potential. Such analysis is crucial for understanding the molecule's interaction with other chemical species.

The long tridecyl chain of this compound allows for a high degree of conformational flexibility. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine their relative energies. slideshare.net This is achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each rotational angle. The results are often visualized in a potential energy surface or a conformational energy diagram.

For this compound, the analysis would likely reveal several low-energy conformers corresponding to different arrangements of the alkyl chains. The most stable conformer would be the one that minimizes steric hindrance. Understanding the energetic profiles of these conformers is important as the reactivity and physical properties of the molecule can be influenced by its predominant conformation. A hypothetical energetic profile for the rotation around a key C-C bond is presented below.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche | 60 | 0.90 |

| Eclipsed | 0 | 4.50 |

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and energy barriers involved. researchgate.net

The synthesis of this compound can proceed through various routes, such as the reductive amination of tridecanal (B79276) with ethylamine (B1201723). Computational chemistry can be used to model these synthetic pathways to understand their mechanisms in detail. A key aspect of this is the localization of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net

By calculating the geometries and energies of the reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction. For the synthesis of this compound, computational studies could compare different catalysts or reaction conditions to identify the most efficient synthetic route based on the calculated energy barriers.

In reactions where multiple products can be formed, computational studies can predict the selectivity. For instance, if a reaction involving this compound could lead to substitution at different positions, computational methods can be used to calculate the activation energies for each possible pathway. The pathway with the lower activation energy would be the kinetically favored one, and its corresponding product would be the major product. This predictive capability is invaluable for designing selective synthetic strategies. While no specific studies on the selectivity of reactions involving this compound are available in the provided search results, the general principles of using computational methods to study regioselectivity in amine reactions are well-established. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational microscope for examining the atomistic-level interactions that govern the macroscopic properties of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering deep insights into dynamic processes and equilibrium properties. For this compound, MD simulations are particularly suited to characterizing the complex interplay of non-bonded interactions that arise from its dual nature: a long, nonpolar alkyl chain and a polar secondary amine headgroup.

While specific simulation studies exclusively focused on this compound are not prevalent in published literature, a comprehensive understanding of its intermolecular behavior can be constructed from simulations of analogous long-chain alkylamines. ulisboa.ptaps.org These studies establish a robust methodology for simulating such systems and analyzing the resulting trajectories to quantify the dominant forces at play.

The primary intermolecular interactions governing the behavior of this compound are van der Waals forces, electrostatic interactions, and hydrogen bonding. The contribution of each is dictated by the molecule's structure. The long tridecyl tail leads to significant van der Waals interactions, while the polar N-H group is responsible for specific electrostatic and hydrogen bonding interactions. unibo.it

Simulation Methodology and Force Fields

A typical MD simulation of liquid this compound involves several key steps. Initially, a simulation box is constructed and populated with hundreds or thousands of molecules at a density corresponding to the liquid state. The system is then subjected to energy minimization to remove unfavorable steric clashes. Following this, the system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable thermodynamic state.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. github.iouiuc.edu Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for organic and biomolecular systems and contain parameters applicable to secondary amines. ulisboa.ptnih.govacs.org These force fields define both bonded (bonds, angles, dihedrals) and non-bonded interactions. The non-bonded interactions, crucial for describing the liquid state, are typically modeled by a combination of the Lennard-Jones potential for van der Waals forces and a Coulombic potential for electrostatic interactions. ulisboa.pt

Table 1: Representative Non-Bonded Force Field Parameters for this compound Functional Groups

This table presents typical OPLS-AA parameters for the constituent atoms of this compound. These values are illustrative and used in MD simulations to calculate van der Waals and electrostatic interactions.

| Atom Type | Atom Description | Partial Charge (q) | σ (Å) | ε (kcal/mol) |

| CT | Alkane CH3 | -0.180 | 3.500 | 0.066 |

| CT | Alkane CH2 | -0.120 | 3.500 | 0.066 |

| N | Secondary Amine Nitrogen (N) | -0.900 | 3.250 | 0.170 |

| H | Secondary Amine Hydrogen (H) | +0.400 | 0.000 | 0.000 |

| HC | Alkyl Hydrogen | +0.060 | 2.500 | 0.030 |

Analysis of Interaction Energies

Table 2: Illustrative Contribution of Intermolecular Energy Components

This table provides a hypothetical breakdown of the average potential energy contributions in a simulated liquid this compound system, highlighting the dominance of dispersive forces.

| Energy Component | Description | Typical Contribution (%) | Average Energy (kcal/mol) |

| Van der Waals (L-J) | Dispersive and repulsive forces | ~85-90% | -15.5 |

| Electrostatic (Coulomb) | Interactions between partial atomic charges | ~10-15% | -2.5 |

| Total Potential Energy | Sum of all intermolecular potential energies | 100% | -18.0 |

Hydrogen Bonding Dynamics

A key feature of primary and secondary amines is their ability to form hydrogen bonds. In this compound, the N-H group serves as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom acts as an acceptor. github.io In MD simulations, hydrogen bonds are typically identified based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle formed by the donor-hydrogen-acceptor atoms. mdanalysis.orgmdanalysis.org

Analysis of hydrogen bonding provides insights into the local structure and dynamics of the liquid. It can reveal the extent of molecular association, the formation of transient clusters, and the lifetime of these interactions. Due to steric hindrance from the two alkyl chains (ethyl and tridecyl), the hydrogen bonding network in this compound is expected to be less extensive and more transient compared to a primary amine of similar chain length.

Table 3: Typical Hydrogen Bond Analysis Data from Simulation

This table summarizes the kind of quantitative data obtained from analyzing hydrogen bond dynamics in a simulated ensemble of this compound.

| Parameter | Description | Typical Value |

| Avg. H-Bonds per Molecule | The average number of hydrogen bonds each molecule participates in. | 0.6 - 0.8 |

| Donor-Acceptor Distance (N···N) | The average distance between the nitrogen atoms of a hydrogen-bonded pair. | 3.1 ± 0.2 Å |

| Angle (N-H···N) | The average angle of the hydrogen bond. | 165 ± 10° |

| Average H-Bond Lifetime | The average duration of a continuous hydrogen bond. | 1.5 - 2.5 ps |

Applications of N Ethyltridecan 1 Amine in Advanced Materials and Processes Research

Research in Surfactant Chemistry and Self-Assembly

The unique molecular structure of N-Ethyltridecan-1-amine makes it an excellent candidate for the synthesis of novel surfactants. These derived surfactants exhibit a range of interesting properties, including surface activity, pH-responsiveness, and the ability to form complex self-assembled structures like micelles and vesicles.

Synthesis and Characterization of this compound Derived Surfactants.

Surfactants derived from this compound are typically synthesized through reactions that modify the amine head group to enhance its hydrophilicity. Common synthetic routes include quaternization to create cationic surfactants or ethoxylation to produce non-ionic surfactants.

For instance, quaternization can be achieved by reacting this compound with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This process, known as the Menshutkin reaction, results in a permanently charged cationic surfactant. The general reaction is as follows:

CH₃(CH₂)₁₂N(H)CH₂CH₃ + RI → [CH₃(CH₂)₁₂N(R)(H)CH₂CH₃]⁺I⁻

The resulting cationic surfactants can be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the synthesized surfactant, with characteristic shifts in the proton and carbon spectra indicating the addition of the new alkyl group. For example, in the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom would show a downfield shift upon quaternization. Fourier-Transform Infrared (FTIR) spectroscopy can be employed to identify the functional groups present in the molecule, with the N-H stretching vibration of the secondary amine disappearing upon formation of a quaternary amine.

Investigation of Surface Activity and Critical Micelle Concentration (CMC).

A key characteristic of any surfactant is its ability to reduce the surface tension of a liquid. The surface activity of this compound derived surfactants is investigated by measuring the surface tension of their aqueous solutions at various concentrations. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surfactant molecules self-assemble into micelles in the bulk solution, and the surface becomes saturated with surfactant molecules. wikipedia.org

The CMC is a critical parameter that dictates the efficiency of a surfactant. A lower CMC value indicates that less surfactant is needed to achieve the maximum surface tension reduction and to form micelles. The CMC of surfactants derived from this compound is influenced by factors such as the length of the alkyl chain, the nature of the head group, and the presence of electrolytes in the solution. For long-chain amines, the CMC generally decreases as the length of the hydrophobic alkyl chain increases.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Tridecylamine (B1585788) | C₁₃H₂₉N | 199.38 | 265 | 30-32 |

| This compound | C₁₅H₃₃N | 227.43 | ~280-300 (estimated) | N/A |

| Tris(tridecyl)amine | C₃₉H₈₁N | 564.08 | N/A | N/A |

Data for Tridecylamine and Tris(tridecyl)amine from PubChem and Sigma-Aldrich. thegoodscentscompany.comnih.gov Data for this compound is estimated based on analogs.

pH-Stimuli Responsive Behavior of Amine-Based Surfactant Systems.

A significant advantage of amine-based surfactants is their pH-responsive nature. The amine group in this compound and its derivatives can be protonated or deprotonated depending on the pH of the solution. This change in ionization state alters the hydrophilic-lipophilic balance (HLB) of the surfactant, leading to changes in its self-assembly behavior. mdpi.com

At low pH, the amine group is protonated, forming a cationic head group. This increases the hydrophilicity of the surfactant and promotes the formation of smaller, more stable micelles due to electrostatic repulsion between the charged head groups. As the pH increases, the amine group becomes deprotonated and neutral, reducing the electrostatic repulsion and allowing for the formation of larger aggregates, or even phase separation. This pH-triggered change in aggregation can be harnessed for various applications, such as controlled drug delivery, where a change in pH can trigger the release of an encapsulated substance. nih.govrsc.org

Role in Vesicle Formation and Flocculation Phenomena.

Under specific conditions of concentration, temperature, and pH, surfactants derived from this compound can self-assemble into vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.gov The formation of vesicles from single-chain surfactants like this compound derivatives is less common than from double-chain lipids but can be induced by factors that favor bilayer formation, such as specific counterions or the presence of other amphiphilic molecules. aps.org The pH-responsiveness of these surfactants can also be used to trigger the transition between micelles and vesicles. nih.gov

In the context of flocculation, cationic surfactants derived from this compound can act as effective flocculating agents for negatively charged particles in aqueous dispersions. researchgate.net The positively charged head groups of the surfactant adsorb onto the surface of the negatively charged particles, neutralizing their surface charge and reducing the electrostatic repulsion between them. This allows the particles to aggregate and form flocs, which can then be easily separated from the liquid phase. The long alkyl chain of the surfactant can also contribute to flocculation through bridging mechanisms.

Contribution to Catalysis Research

The nitrogen atom in this compound possesses a lone pair of electrons, which allows it to act as a Lewis base and coordinate to metal centers. This property makes it a valuable precursor for the synthesis of ligands for transition metal catalysis and as an organocatalyst itself.

This compound as a Ligand or Organocatalyst Precursor.

Secondary amines like this compound can be used to synthesize a variety of ligands for homogeneous catalysis. researchgate.net For example, they can be converted into N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for a wide range of transition metal-catalyzed reactions. The long tridecyl chain can impart specific steric and electronic properties to the resulting catalyst, influencing its activity, selectivity, and solubility in different reaction media.

Furthermore, secondary amines are a well-established class of organocatalysts. wikipedia.org They can activate substrates through the formation of enamine or iminium ion intermediates. nih.gov While simple secondary amines are effective, the long alkyl chain in this compound could be exploited to create catalysts with specific solubility profiles, enabling reactions in non-polar solvents or facilitating catalyst separation and recycling. Research in this area explores how the sterically demanding and lipophilic nature of the tridecyl group can influence the stereoselectivity and efficiency of organocatalytic transformations. acs.org

Investigation of Amine-Directed Catalytic C-H Activation

Catalytic C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical and efficient pathways to complex molecules. mt.com In this context, amine functional groups can serve as directing groups, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond, thereby enabling regioselective functionalization.

While specific studies detailing this compound as a directing group are limited, the general mechanism involves the nitrogen atom of the amine coordinating to a transition metal center (e.g., Palladium, Rhodium, Iridium). mt.comoup.com This coordination brings the catalyst close to C-H bonds at specific positions (e.g., beta or gamma) relative to the nitrogen atom. The metal can then cleave the C-H bond through mechanisms like oxidative addition or concerted metalation-deprotonation. researchgate.net The resulting organometallic intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. The steric and electronic properties of the substituents on the amine, such as the ethyl and tridecyl groups in this compound, would influence the efficiency and selectivity of this process. For instance, the bulky tridecyl group could introduce steric hindrance that favors activation at less hindered positions.

Interactions with Nanomaterials

The utility of long-chain amines is well-established in the synthesis and processing of nanomaterials. The amphiphilic nature of this compound, with its polar amine head and long nonpolar tridecyl tail, makes it a suitable candidate for mediating the interaction between nanoparticles and various solvent phases.

Many high-quality nanoparticles are synthesized in aqueous media but are required in organic solvents for applications in electronics, catalysis, and composite materials. uni-tuebingen.de Secondary amines with long alkyl chains are effective phase transfer agents for moving nanoparticles, such as those made of gold or silver, from an aqueous phase to a nonpolar organic phase like toluene. uni-tuebingen.denih.gov

The mechanism often involves a ligand exchange process. For instance, citrate-stabilized gold nanoparticles synthesized in water can be transferred to an organic phase containing a long-chain secondary amine. The amine's nitrogen atom coordinates to the gold surface, displacing the hydrophilic citrate (B86180) ligands. uni-tuebingen.de The long, hydrophobic alkyl chains, in this case the tridecyl group of this compound, then render the nanoparticle surface hydrophobic, facilitating its transfer into the immiscible organic solvent. researchgate.netresearchgate.net Research on symmetrical secondary amines like dioctadecylamine (B92211) has shown that longer alkyl chains provide more effective transfer and result in more stable dispersions in the organic phase. uni-tuebingen.deresearchgate.net

| Amine Phase Transfer Agent | Nanoparticle Type | Key Finding |

| Dioctylamine (2x C8) | Gold (AuNPs) | Ineffective for stabilizing AuNPs of 9 nm and 13 nm in toluene. |

| Didodecylamine (2x C12) | Gold (AuNPs) | Capable of transferring and stabilizing only small (5 nm) AuNPs. |

| Dioctadecylamine (2x C18) | Gold (AuNPs) | Provided the most effective transfer and stable dispersion for all tested sizes (5, 9, 13 nm). |

This table summarizes findings on the effect of alkyl chain length in symmetrical secondary amines on the phase transfer and stabilization of gold nanoparticles, providing a basis for the expected performance of asymmetrically substituted amines like this compound.

Once transferred to an organic solvent, nanoparticles must be stabilized to prevent aggregation, which would lead to the loss of their unique nanoscale properties. The long alkyl chains of amines like this compound play a crucial role in providing this stability. nih.gov

After binding to the nanoparticle surface, the long, flexible tridecyl chains extend into the organic solvent, creating a steric barrier. researchgate.net This layer prevents nanoparticles from approaching each other too closely, overcoming the attractive van der Waals forces that would otherwise cause them to agglomerate. Studies have confirmed that longer alkyl chains provide better steric hindrance and, consequently, superior long-term stability of the nanoparticle dispersion. uni-tuebingen.deresearchgate.net For example, gold nanoparticles stabilized with dioctadecylamine (C18 chains) showed no change in size after 12 days, indicating excellent dispersibility and stability in toluene. uni-tuebingen.de The tridecyl (C13) chain of this compound is expected to provide a similar robust stabilizing effect.

Research in Carbon Dioxide Capture Technologies

Amine scrubbing is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases. mdpi.com The process relies on the chemical reaction between CO2 and an amine-based solvent. The structural properties of the amine, including whether it is primary, secondary, or tertiary, significantly influence the efficiency and energetics of the capture process. mdpi.comrsc.org

Secondary amines, such as this compound, react with CO2 to form carbamates. This reaction is generally rapid, which is advantageous for the absorption rate. mdpi.com However, the stoichiometry typically allows for one mole of CO2 to be captured for every two moles of amine, forming a carbamate (B1207046) and a protonated amine.

| Amine Type | Typical Reaction with CO2 | Key Characteristics for CO2 Capture |

| Primary | Fast reaction to form stable carbamates. | High reaction rate, but higher energy required for regeneration. |

| Secondary | Fast reaction to form less stable carbamates than primary amines. | Good reaction rate, moderate regeneration energy. |

| Tertiary | Does not form carbamates; catalyzes CO2 hydration to bicarbonate. | Low reaction rate, high loading capacity, lower regeneration energy. |

| Hindered | Forms unstable carbamates that easily hydrolyze to bicarbonate. | Moderate reaction rate, high loading capacity, low regeneration energy. |

This table compares the general characteristics of different amine classes in CO2 capture applications. This compound falls into the secondary amine category.

In a typical CO2 capture process, the flue gas is passed through an absorber column filled with packing material to maximize the contact area between the gas and the liquid amine solvent. The efficiency of this process is heavily dependent on mass transfer rates, which are influenced by factors like solvent viscosity and the wettability of the packing material. utexas.edu

Exploration as Research Additives in Complex Systems

Due to its amphiphilic nature, featuring a long hydrophobic tridecyl chain and a polar secondary amine head, this compound holds potential for investigation as an additive in various complex systems. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is analogous to other long-chain amines that are actively studied for their roles in modifying interfacial properties. The exploration of this compound as a research additive could therefore focus on several key areas, including corrosion inhibition, mineral flotation, nanoparticle synthesis, and phase transfer catalysis.

Potential as a Corrosion Inhibitor